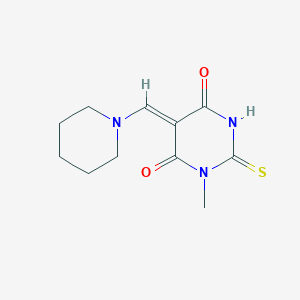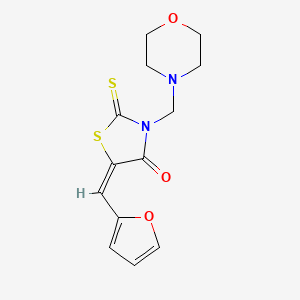![molecular formula C28H25NO3S B4773300 propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4773300.png)
propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
Übersicht
Beschreibung
Propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate, also known as PBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. PBT belongs to the class of thiophene derivatives and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways involved in various biological processes. For example, propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In addition, propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has also been reported to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the accumulation of amyloid-beta peptides in the brain. In addition, propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is its broad range of biological activities, making it a promising candidate for drug development. In addition, the synthesis of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is relatively simple and efficient, allowing for large-scale production. However, one limitation of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact pharmacokinetics and toxicity of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate are not fully understood, highlighting the need for further research in this area.
Zukünftige Richtungen
There are several future directions for research on propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate. One area of interest is the development of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate-based drugs for the treatment of cancer and neurodegenerative disorders. In addition, further studies are needed to understand the exact mechanism of action of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate and its potential interactions with other drugs. Furthermore, the development of more efficient synthesis methods and the optimization of propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate's pharmacokinetic properties are also important areas of future research.
Wissenschaftliche Forschungsanwendungen
Propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of medicine. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In addition, propyl 4-(4-biphenylyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate has also been reported to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
propyl 2-[(2-phenylacetyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3S/c1-2-17-32-28(31)26-24(23-15-13-22(14-16-23)21-11-7-4-8-12-21)19-33-27(26)29-25(30)18-20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMBJLDRKPPXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(biphenyl-4-yl)-2-[(phenylacetyl)amino]thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4773238.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B4773243.png)
![N-(2-bromophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4773245.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4773251.png)
![N-(4-acetylphenyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4773259.png)
![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4773264.png)
![2-{4-[(2,4-dimethylphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4773273.png)
![ethyl 4-(4-isopropylphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4773283.png)
![3-[5-(2-bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B4773287.png)
![N-(4-methoxyphenyl)-4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4773297.png)

![3-[(4-chlorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4773317.png)